molecular formula C13H11N3O3 B12719860 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- CAS No. 131924-49-7

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Cat. No.: B12719860
CAS No.: 131924-49-7
M. Wt: 257.24 g/mol
InChI Key: LQAMGNCRBMPFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Triazole Group: The 1-methyl-1H-1,2,3-triazol-5-yl group can be attached through a click chemistry reaction, typically involving the azide-alkyne cycloaddition reaction. This step requires the use of a copper catalyst and appropriate reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be compared with other benzopyran derivatives, such as:

The uniqueness of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

131924-49-7

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

6-methoxy-2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C13H11N3O3/c1-16-10(7-14-15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3

InChI Key

LQAMGNCRBMPFTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.